molecular formula C10H20ClNO B1487374 2-(Cyclopentylmethyl)morpholine hydrochloride CAS No. 2203016-97-9

2-(Cyclopentylmethyl)morpholine hydrochloride

Cat. No. B1487374
M. Wt: 205.72 g/mol
InChI Key: FFGNNTVERQBANR-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)morpholine hydrochloride is a chemical compound that contains a morpholine ring. Morpholine is an organic chemical compound having the chemical formula O ( C H 2 CH 2) 2 N H . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .


Chemical Reactions Analysis

Morpholine and its derivatives can undergo a variety of chemical reactions . They can be synthesized from 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize substituted morpholines .

Scientific Research Applications

Synthesis of Moroxydine Hydrochloride

Morpholine hydrochloride, synthesized from morpholine and hydrochloric acid, serves as a precursor in the synthesis of moroxydine hydrochloride. This process emphasizes the role of morpholine hydrochloride in medicinal chemistry, particularly in optimizing reaction conditions to achieve high yields, demonstrating its utility in complex organic syntheses (Wang Zhi-zhong, 2005).

Advancements in Heterocyclic Chemistry

The research extends into the synthesis of novel morpholine hydrochloride derivatives, highlighting the chemical's versatility in creating new heterocyclic compounds. For example, the efficient synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride showcases the strategic use of morpholine hydrochloride in developing compounds with potential biological activity (Tan Bin, 2010).

Application in Protective Group Chemistry

Sulfinamides have been used as amine protecting groups in the conversion of amino alcohols into morpholines, where morpholine hydrochloride salts are liberated in the final step. This method underscores the significance of morpholine hydrochloride in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals, by offering a high yielding and efficient methodology (Sven P. Fritz et al., 2011).

Tellurated Derivatives and Catalysis

N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and its metal complexes were synthesized, showcasing morpholine hydrochloride's role in creating ligands for transition metal catalysis. The study provides insights into the structural and electronic properties of these complexes, exploring their potential applications in catalysis and material science (A. Singh et al., 2001).

properties

IUPAC Name

2-(cyclopentylmethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)7-10-8-11-5-6-12-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNNTVERQBANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylmethyl)morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclopentylmethyl)morpholine hydrochloride
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2-(Cyclopentylmethyl)morpholine hydrochloride
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2-(Cyclopentylmethyl)morpholine hydrochloride
Reactant of Route 6
2-(Cyclopentylmethyl)morpholine hydrochloride

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